(16E)-3-hydroxy-16-[(1-methyl-1H-pyrazol-4-yl)methylidene]androstan-17-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(16E)-3-hydroxy-16-[(1-methyl-1H-pyrazol-4-yl)methylidene]androstan-17-one” is a complex organic compound. It contains a pyrazole ring, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms . The compound also contains an androstan-17-one moiety .
Physical and Chemical Properties Analysis
The average mass of the compound is 410.592 Da and the monoisotopic mass is 410.293335 Da . Other physical and chemical properties of the compound are not provided in the available resources.Aplicaciones Científicas De Investigación
Antiandrogenic Activity
A study explored the synthesis and antiandrogenic activity of new androstano[17,16-c]pyrazolines and their derivatives, starting from 3β-hydroxyandrostan-17-one. These compounds, including variations of the core structure of interest, were evaluated against Cyproterone, a known antiandrogen. Some synthesized compounds showed superior antiandrogenic activity compared to Cyproterone, highlighting their potential application in treating conditions responsive to androgen levels, such as prostate cancer (Amr, Abdel-Latif, & Abdalla, 2006).
CYP17 Inhibition and Antiandrogenic Properties
Another study focused on the synthesis of steroidal C-17 benzoazoles and pyrazines as inhibitors of the human CYP17 enzyme and antagonists of androgen receptors. These compounds, including those with a structure similar to "(16E)-3-hydroxy-16-[(1-methyl-1H-pyrazol-4-yl)methylidene]androstan-17-one", showed potent inhibition against both wild type and mutant androgen receptors. The most potent inhibitors demonstrated significant antitumor activity in prostate cancer models, indicating their application in cancer therapeutics (Handratta et al., 2005).
Synthesis and Bioactivity of Androstene Derivatives
Research into the synthesis of 17-heterocyclic substituted androstene derivatives, such as pyrazolyl and isoxazolyl androsta dien 3 one, has shown these compounds to be potent inhibitors for human testicular microsomal 17α hydroxylase/C 17,20 lyase. This enzyme is a target for the treatment of diseases like benign prostatic hypertrophy (BPH) and prostate cancer, suggesting the importance of these derivatives in medical research and therapy (Cheng, 2001).
Androgenic and Anabolic Activities
Some studies have evaluated the nitrogen-retaining and androgenic activities of related compounds in animal models. These studies shed light on the potential anabolic and androgenic effects of these steroids, which could have implications for their use in conditions where anabolic effects are desired, albeit this falls outside the drug use and dosage exclusion criteria (Arnold, Beyler, & Potts, 1959).
Crystal Structure Analysis
Investigations into the crystal structure of stanazolol, a derivative of androstano[3,2-c]pyrazole, provide insights into the molecule's conformation and potential interactions with biological targets such as the androgen receptor. These studies contribute to our understanding of how structural variations influence biological activity and receptor affinity, which is crucial for the design of new therapeutic agents (Lisgarten et al., 2003).
Direcciones Futuras
Novel inhibitors that offer selective suppression of Hsp90 isoforms or specific disruption of Hsp90-co-chaperone protein-protein interactions are expected to show satisfactory efficacy and safety profiles . This suggests potential future directions in the development of new compounds based on the pyrazole scaffold.
Propiedades
IUPAC Name |
(16E)-3-hydroxy-10,13-dimethyl-16-[(1-methylpyrazol-4-yl)methylidene]-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N2O2/c1-23-8-6-18(27)12-17(23)4-5-19-20(23)7-9-24(2)21(19)11-16(22(24)28)10-15-13-25-26(3)14-15/h10,13-14,17-21,27H,4-9,11-12H2,1-3H3/b16-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKMGOLMVBIBATQ-MHWRWJLKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CC(=CC5=CN(N=C5)C)C4=O)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC12CCC(CC1CCC3C2CCC4(C3C/C(=C\C5=CN(N=C5)C)/C4=O)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.